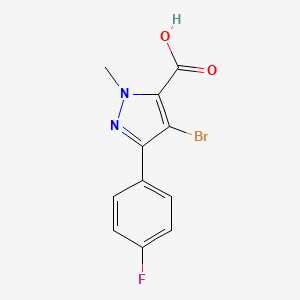

4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is a halogenated pyrazole derivative characterized by a bromine atom at position 4, a 4-fluorophenyl group at position 3, a methyl group at position 1, and a carboxylic acid moiety at position 4. This structure confers unique electronic, steric, and solubility properties, making it a candidate for pharmaceutical and materials science applications. Pyrazole derivatives are widely studied for their bioactivity, including antimicrobial, anticancer, and anti-inflammatory effects .

Properties

IUPAC Name |

4-bromo-5-(4-fluorophenyl)-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrFN2O2/c1-15-10(11(16)17)8(12)9(14-15)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCSOSOTRYRTQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C2=CC=C(C=C2)F)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multiple steps One common method starts with the reaction of 4-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone This hydrazone is then reacted with bromoacetic acid in the presence of a base to form the pyrazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to increase yield and reduce by-products. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

Reduction: The pyrazole ring can be reduced to form different derivatives.

Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Esters and amides from oxidation reactions.

Reduced pyrazole derivatives from reduction reactions.

Substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be used to study enzyme inhibition and receptor binding. Its derivatives may also serve as potential lead compounds for drug development.

Medicine: This compound has potential applications in medicinal chemistry. It can be used to develop new pharmaceuticals, particularly in the treatment of diseases where enzyme inhibition is beneficial.

Industry: In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism by which 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent reaction. The specific molecular targets and pathways involved would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Chloro vs. Bromo Derivatives

Isostructural chloro and bromo derivatives of pyrazole-thiazole hybrids (e.g., compounds 4 and 5 in ) exhibit nearly identical crystal structures (triclinic, P̄1 symmetry) despite halogen substitution.

Fluoro vs. Methoxy Substitutions

Replacing the 4-fluorophenyl group with a 4-methoxyphenyl group (e.g., 4-bromo-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid , ) introduces steric bulk and alters electronic properties. The methoxy group (-OCH₃) is electron-donating, increasing solubility in polar solvents, while the fluoro group (-F) is electron-withdrawing, enhancing stability and binding affinity in hydrophobic environments .

Table 1: Substituent Effects on Key Properties

| Compound | Substituent (Position 3) | Molecular Weight (g/mol) | LogP* | Notable Properties |

|---|---|---|---|---|

| Target Compound | 4-Fluorophenyl | 298.11 (calculated) | ~2.5 | High polarity, moderate solubility |

| 4-Bromo-3-(4-methoxyphenyl) analog | 4-Methoxyphenyl | 313.16 | ~2.8 | Increased solubility in DMSO/water |

| 3-(4-Chlorophenyl)-1-methyl analog | 4-Chlorophenyl | 254.66 | ~3.0 | Enhanced lipophilicity |

*LogP values estimated based on substituent contributions.

Functional Group Modifications

Carboxylic Acid vs. Carbamothioylhydrazine

Replacing the carboxylic acid with carbamothioylhydrazine (e.g., 3-(4-bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid , ) introduces hydrogen-bonding sites and sulfur atoms, which may improve metal chelation and antimicrobial activity .

Methyl vs. Bulkier Alkyl Groups

The 1-methyl group in the target compound minimizes steric hindrance compared to bulkier substituents (e.g., ethyl or phenylsulphonyl groups in ). Larger groups can disrupt crystal packing or reduce metabolic stability .

Structural Isosteres and Bioactivity

Thiazole and triazole-containing analogs (e.g., compounds 4 and 5 in ) demonstrate antimicrobial activity, suggesting that the target compound’s pyrazole core could be optimized for similar applications. Fluorine substitution is known to enhance bioavailability and membrane permeability, as seen in quinolone derivatives () .

Physicochemical and Crystallographic Comparisons

- Planarity and Steric Effects: The 4-fluorophenyl group in the target compound may induce nonplanarity due to steric repulsion, as observed in fluorophenyl-substituted porphyrins (). This could affect π-π stacking in crystal structures .

- Isostructurality : Chloro and bromo derivatives () often share isostructurality, but exceptions exist (e.g., 3-chloro- vs. 3-bromo-cinnamic acid), highlighting the nuanced role of halogen size in crystal engineering .

Biological Activity

4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 863605-34-9) is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a bromine and a fluorine atom, which are known to influence the biological properties of organic molecules. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and other pharmacological effects, supported by data tables and relevant studies.

Chemical Structure

The chemical structure of 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid can be represented as follows:

Anti-inflammatory Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory properties. The compound has been investigated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Table 1: COX Inhibition Data for Pyrazole Derivatives

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

| Indomethacin | 9.17 | TBD |

Preliminary results indicate that this compound may exhibit comparable efficacy to established anti-inflammatory drugs like celecoxib and indomethacin, although specific IC50 values are still under investigation .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored in various studies, particularly their ability to inhibit cell proliferation in cancer cell lines. For instance, compounds with similar structures have shown promising results against human tumor cell lines such as HeLa and A375.

Table 2: Anticancer Activity of Related Pyrazole Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound A | HeLa | 0.36 |

| Compound B | A375 | 1.8 |

| 4-Bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid | TBD | TBD |

These findings suggest that the incorporation of halogen substituents can enhance the cytotoxicity of pyrazole derivatives against cancer cells .

The mechanism by which 4-bromo-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid exerts its biological effects may involve the modulation of signaling pathways related to inflammation and cancer progression. Studies indicate that such compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and COX-2, thereby reducing inflammation and tumor growth.

Case Studies

A notable study evaluated the anti-inflammatory effects of various pyrazole derivatives in a carrageenan-induced paw edema model in rats. The results showed that certain derivatives significantly reduced edema compared to control groups, indicating their potential as therapeutic agents for inflammatory conditions.

Case Study Summary:

- Model Used: Carrageenan-induced paw edema in rats.

- Findings: Significant reduction in paw swelling with specific pyrazole derivatives.

- Comparison: Efficacy comparable to indomethacin.

Q & A

Q. Basic Characterization Techniques :

- X-ray Diffraction : Determines crystal packing, bond lengths (e.g., C–Br: ~1.89 Å), and dihedral angles between the pyrazole ring and fluorophenyl group .

- Spectroscopy :

Advanced Electronic Analysis :

Density Functional Theory (DFT) calculations predict HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. These correlate with experimental UV-Vis spectra (e.g., λmax in DMSO) and reactivity in nucleophilic substitution reactions .

What strategies are recommended for evaluating the biological activity of this compound, particularly in anticancer or antimicrobial studies?

Q. Basic Assay Design :

- In vitro Antiproliferative Assays : Use cancer cell lines (e.g., MCF-7, HeLa) with MTT or SRB assays. Compare IC₅₀ values against controls like doxorubicin .

- Antimicrobial Screening : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution. Include structure-activity relationship (SAR) analysis to correlate substituents (e.g., Br, F) with potency .

Q. Advanced Mechanistic Studies :

- Tubulin Polymerization Assays : Assess antimitotic activity by monitoring microtubule dynamics (e.g., sea urchin embryo model) .

- Enzyme Inhibition : Target carbonic anhydrase isoforms (hCA I/II) or σ receptors using fluorescence-based assays. Competitive binding studies (Ki determination) validate specificity .

How can contradictions in reported bioactivity data for similar pyrazole derivatives be resolved?

Data Contradiction Analysis :

Discrepancies often arise from variations in substituents (e.g., Br vs. Cl), assay conditions (e.g., serum concentration), or cell line specificity. To address this:

- Perform meta-analyses of SAR across studies, highlighting electronic effects (e.g., electron-withdrawing Br enhances receptor binding).

- Replicate assays under standardized conditions (e.g., pH 7.4, 10% FBS) and validate with orthogonal methods (e.g., SPR for binding affinity) .

What computational tools are effective for predicting the pharmacokinetic properties of this compound?

Q. Advanced Computational Methods :

- ADME Prediction : Use SwissADME or QikProp to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. High logP (>3) may indicate poor solubility, necessitating prodrug strategies (e.g., esterification) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets like σ receptors or tubulin. Focus on hydrogen bonding (carboxylic acid with Arg residues) and halogen bonding (Br with hydrophobic pockets) .

How can the compound’s stability under physiological conditions be assessed for drug development?

Q. Methodological Stability Studies :

- pH Stability : Incubate in buffers (pH 1.2–7.4) and analyze degradation via HPLC-MS. Carboxylic acids are prone to esterification in acidic gastric fluid.

- Thermal Stability : TGA/DSC profiles identify decomposition temperatures (>200°C typical for aromatic pyrazoles) .

- Light Sensitivity : Monitor photodegradation using UV exposure and track by NMR (e.g., loss of Br signal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.